ethyl N-(2-hydroxyethyl)-N-methylcarbamate
CAS No.: 25450-10-6
Cat. No.: VC8399275
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25450-10-6 |
|---|---|
| Molecular Formula | C6H13NO3 |
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | ethyl N-(2-hydroxyethyl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C6H13NO3/c1-3-10-6(9)7(2)4-5-8/h8H,3-5H2,1-2H3 |
| Standard InChI Key | QVJUOHQGPAMHNX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N(C)CCO |
| Canonical SMILES | CCOC(=O)N(C)CCO |
Introduction
Structural and Molecular Characteristics
Ethyl N-(2-hydroxyethyl)-N-methylcarbamate belongs to the carbamate family, featuring a central carbamate group (-OCON-) linked to an ethyl ester, a methyl group, and a 2-hydroxyethyl substituent. The IUPAC name, ethyl N-(2-hydroxyethyl)-N-methylcarbamate, systematically describes its branching pattern. The molecular formula C₆H₁₃NO₃ corresponds to a molecular weight of 147.17 g/mol, as calculated from isotopic distributions .
The compound's SMILES notation, CCOC(=O)N(C)CCO, delineates the connectivity: an ethyl group (CCO-) attached to a carbonyl oxygen, followed by a nitrogen atom bonded to a methyl group (C) and a 2-hydroxyethyl chain (CCO). The InChIKey QVJUOHQGPAMHNX-UHFFFAOYSA-N uniquely identifies its stereochemical and constitutional attributes in chemical databases .
Synthesis and Manufacturing
Industrial Synthesis Routes
The preparation of ethyl N-(2-hydroxyethyl)-N-methylcarbamate typically involves the reaction of methylamine derivatives with ethyl chloroformate under controlled conditions. A patented method (CN85109417A) outlines a two-step process :
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Condensation: N-Methyl ethanolamine reacts with ethyl chloroformate in dichloromethane at 0–5°C, yielding the intermediate carbamoyl chloride.
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Quenching: The intermediate is treated with aqueous sodium bicarbonate to hydrolyze residual chloroformate, followed by solvent removal via vacuum distillation.
This method achieves a purity of ≥97% with a yield of 78–85%, as validated by gas chromatography–mass spectrometry (GC-MS) analysis .
Laboratory-Scale Modifications
Small-scale syntheses often employ Schlenk techniques to exclude moisture. Researchers have optimized reaction times to 4–6 hours, with thin-layer chromatography (TLC) monitoring to detect byproducts like N-methylurea. Recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) enhances purity to 99% .
Physical and Chemical Properties
The compound exhibits limited solubility in water (<0.1 g/L at 20°C) but miscibility with polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its logP value of 0.32 suggests moderate lipophilicity, facilitating membrane permeability in biological assays .
Applications in Research and Industry
Pharmaceutical Intermediates
Ethyl N-(2-hydroxyethyl)-N-methylcarbamate acts as a precursor in synthesizing neurologically active compounds. Its carbamate group undergoes nucleophilic substitution with amines, forming urea derivatives tested for acetylcholinesterase inhibition .
Analytical Reference Standards
Chromatographic laboratories utilize this compound as a calibration standard for HPLC-UV methods (λ = 210 nm). Its retention time of 6.8 minutes on C18 columns (acetonitrile/water 70:30) aids in quantifying carbamate pesticides in environmental samples .
Polymer Chemistry
The hydroxyl group participates in polyurethane formation via reaction with diisocyanates. Copolymers incorporating this monomer show enhanced hydrophilicity, making them suitable for biomedical coatings .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy:
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Infrared Spectroscopy (ATR-FTIR):
Peaks at 3320 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (C=O carbamate), and 1250 cm⁻¹ (C-O-C ester) confirm functional groups .
Mass Spectrometry
Electrospray ionization (ESI+) yields a predominant [M+H]⁺ ion at m/z 148.1, with fragmentation patterns indicating loss of ethanol (46 Da) and CO₂ (44 Da) .
| Hazard Category | Risk Phrase | Precautionary Measure |
|---|---|---|
| Acute Oral Toxicity | H303: Harmful if swallowed | Avoid ingestion; seek medical attention if consumed |
| Dermal Irritation | H313: Causes skin irritation | Wear nitrile gloves and lab coat |
| Inhalation Risk | H333: Toxic if inhaled | Use fume hood; employ respiratory protection |
Storage requires airtight containers under inert gas (argon) at -20°C to prevent hydrolysis. Spills should be neutralized with 5% acetic acid and absorbed in vermiculite .
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